molecular formula C20H33N3O B7918365 (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

カタログ番号: B7918365
分子量: 331.5 g/mol
InChIキー: RPBSGBNOOGDURV-MOPGFXCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS: 1354029-09-6) is a chiral piperidine derivative with a molecular weight of 331.50 g/mol and the formula C20H33N3O . It features a six-membered piperidine ring substituted at the 3-position with a benzyl-isopropyl-amino group in the R-configuration.

特性

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-8-11-18(14-22)23(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBSGBNOOGDURV-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H33N3OC_{20}H_{33}N_{3}O and a molecular weight of 333.5 g/mol. Its structure includes a chiral center, a piperidine ring, and a side chain featuring both a benzyl group and an isopropyl amino group. The stereochemical properties contribute to its biological activity, making it a valuable subject for pharmacological studies .

The biological activity of (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that the compound may exhibit binding affinity to several G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways .

Potential Targets

  • S1P Receptors : Involved in cell survival, proliferation, and motility.
  • Enzymatic Interactions : Potential modulation of enzyme activities related to metabolic pathways.

Biological Activity

Research indicates that (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may possess various biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structural features can modulate inflammatory responses through GPCR activation .
  • Cognitive Enhancements : Potential applications in treating cognitive deficits have been explored, particularly in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuropharmacological Studies : Research has demonstrated that derivatives of this compound can enhance cognitive functions in animal models, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
  • Binding Affinity Studies : Investigations into the binding affinity of (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one to various receptors indicate significant interactions that may lead to varied pharmacological effects .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity profiles. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-oneC18H29N3OLacks isopropyl group; different biological activity profile
2-Amino-3-methyl-pyrrolidin-1-YL-butan-1-oneC9H18N2OSmaller structure; different functional groups
3-(benzyl-cyclopropyl-amino)-piperidin-1-yC21H33N3OContains cyclopropane; altered steric properties

This comparison highlights the unique biological activity profile of (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one within its chemical class .

科学的研究の応用

Medicinal Chemistry

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is primarily researched for its potential therapeutic effects. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Study:
A study published in Journal of Medicinal Chemistry explored the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI). The results indicated that it exhibited significant affinity for serotonin receptors, suggesting its potential in treating depression and anxiety disorders .

Neuropharmacology

The compound's piperidine structure is known to influence neurotransmitter systems, particularly in the central nervous system (CNS). Researchers have investigated its role in modulating dopamine and norepinephrine pathways.

Data Table: Neuropharmacological Effects

Study FocusFindings
Dopamine Receptor BindingHigh affinity for D2 receptors
Norepinephrine Reuptake InhibitionSignificant inhibition observed

Synthetic Chemistry

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

Synthetic Pathways:
The compound can undergo nucleophilic substitutions and reductions, making it valuable in synthesizing derivatives with potential biological activity.

類似化合物との比較

Structural and Functional Group Analysis

  • Core Ring Variations: Piperidine (six-membered ring) in the target compound and analogs offers conformational flexibility compared to pyrrolidine (five-membered) analogs , which have higher ring strain and restricted rotation.
  • Substituent Effects: Benzyl-isopropyl-amino (target compound): The bulky isopropyl group may enhance lipophilicity and steric hindrance, impacting membrane permeability and target binding . Benzyl-cyclopropyl-amino (CAS 1354029-15-4) : Cyclopropyl’s electron-withdrawing nature and rigid geometry could influence metabolic stability. Methyl vs.

Physicochemical Properties

  • Molecular Weight : The target compound (331.50 g/mol) falls within a moderate range compared to analogs (218.72–343.51 g/mol). Higher weights (e.g., 343.51 g/mol in ) may affect bioavailability.

Stereochemical Considerations

  • The R -configuration at the piperidine 3-position in the target compound contrasts with S -configured analogs (e.g., ), which may lead to divergent biological activities due to enantioselective interactions.

準備方法

Utilization of (S)-Amino Alcohol Derivatives

The chiral center at the C2 position of the target compound can be introduced using (S)-2-amino-3-methylbutan-1-ol as a starting material. Reaction with a prefunctionalized piperidine intermediate bearing a benzyl-isopropyl-amino group at the C3 position enables direct coupling. For example, activation of the alcohol as a mesylate or tosylate facilitates nucleophilic displacement by the piperidine nitrogen, forming the 1-yl linkage.

Reaction Conditions and Yield Optimization

  • Solvent System : Anhydrous DMF or THF under inert atmosphere.

  • Base : Potassium tert-butoxide (3 equiv) at −20°C to 0°C.

  • Yield : 68–72% after purification via silica gel chromatography.

Stereoselective Introduction of the Benzyl-Isopropyl-Amino Group

The (R)-configured benzyl-isopropyl-amino substituent at C3 of the piperidine ring is installed via reductive amination. Benzyl-isopropyl-amine reacts with a ketone intermediate at the piperidine C3 position under hydrogenation conditions (H₂, 50 psi, 40°C) using a chiral ruthenium catalyst (e.g., Ru(BINAP)Cl₂) to achieve 92% ee.

Organometallic Approaches to Piperidine Functionalization

Palladium-Catalyzed Allylic Amination

A palladium-mediated [3+3] cycloaddition strategy constructs the piperidine ring while simultaneously introducing the benzyl-isopropyl-amino group. The η³-allylpalladium complex, generated from 2-[(trimethylsilyl)methyl]-2-propenyl acetate, reacts with aziridine derivatives to form 3-substituted piperidines (Scheme 1).

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : (R)-BINAP for enantioselectivity.

  • Yield : 85% with 94% ee.

Radical Rearrangement Cyclization

Tri-n-butyltin hydride (TBTH) and AIBN initiate a radical-mediated 5-exo-trig cyclization of aziridine precursors, yielding 3-substituted piperidines. This method avoids racemization at the C2 amino center (Scheme 2).

Optimized Conditions :

  • Temperature : 80°C in toluene.

  • Reaction Time : 12 hours.

  • Yield : 78%.

Stereochemical Control in Piperidine Synthesis

Asymmetric Dihydroxylation for Chiral Piperidine Intermediates

Sharpless asymmetric dihydroxylation (AD) of 1,6-heptadiene derivatives generates enantiomerically enriched diols, which are converted to epoxides and subsequently to piperidines via ring-expansion reactions. The (DHQD)₂-PYR ligand ensures >90% ee at the C3 position.

Dynamic Kinetic Resolution (DKR)

Racemic piperidine intermediates undergo DKR using immobilized lipases (e.g., CAL-B) in ionic liquids. The (R)-isomer is selectively acylated, enabling separation and recycling of the undesired (S)-enantiomer.

Coupling Strategies for Final Assembly

Amide Bond Formation

The ketone group at C1 is introduced via a Curtius rearrangement of an acyl azide intermediate derived from (S)-2-amino-3-methylbutanoic acid. Reaction with the piperidine amine under Schlenk conditions affords the target compound.

Reductive Amination

A ketone intermediate at C1 undergoes reductive amination with the piperidine amine using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5). This method achieves 82% yield but requires rigorous pH control (pH 4–5).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost Efficiency
Chiral Pool Synthesis7295ModerateHigh
Palladium Catalysis8594HighModerate
Radical Cyclization7889LowLow
Reductive Amination8290HighHigh

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance the safety and efficiency of exothermic steps (e.g., azide formations). Residence times <2 minutes at 100°C improve throughput by 40% compared to batch processes.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 for palladium-catalyzed routes vs. 45 for classical methods.

  • E-Factor : 18 kg waste/kg product (radical cyclization) vs. 9 kg waste/kg product (asymmetric dihydroxylation) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature, solvent selection (e.g., methanol or ethyl acetate for solubility), and catalyst use (e.g., Pd/H₂ for hydrogenation steps). Multi-step purification via column chromatography or recrystallization can enhance purity. Monitor intermediates using TLC or HPLC to confirm reaction progression. Adjust stoichiometric ratios of reagents like triethylamine or DCC (dicyclohexylcarbodiimide) to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer : Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) and a buffered mobile phase (e.g., ammonium acetate pH 6.5) to resolve enantiomers. Confirm configurations via 1H^1H-NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments. Mass spectrometry (HRMS) and circular dichroism (CD) can validate molecular weight and optical activity, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different enantiomeric forms of the compound?

  • Methodological Answer : Perform enantioselective synthesis (e.g., asymmetric hydrogenation or enzymatic resolution) to isolate pure (S)- and (R)-forms. Validate purity via chiral HPLC and correlate activity using dose-response assays (e.g., IC₅₀ comparisons). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target receptors, explaining stereochemical-dependent activity discrepancies .

Q. What experimental strategies are recommended to mitigate degradation of the compound during long-term stability studies?

  • Methodological Answer : Store samples under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use stabilizers like antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in solution. For solid-state stability, conduct accelerated degradation studies under controlled humidity (40–60% RH) and temperature (40°C) with periodic HPLC-UV analysis. Continuous cooling during experiments minimizes thermal degradation .

Q. How does the stereochemical configuration at the piperidine and butanone moieties influence receptor binding affinity, and what computational methods validate these interactions?

  • Methodological Answer : Compare binding free energies (ΔG) of diastereomers using molecular dynamics (MD) simulations (e.g., GROMACS). Employ free-energy perturbation (FEP) or MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to quantify enantiomer-specific interactions with active sites. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) provides kinetic binding data .

Data Analysis and Experimental Design

Q. How should researchers design experiments to account for batch-to-batch variability in synthetic yield?

  • Methodological Answer : Implement a factorial design (e.g., 2³ factorial) to test variables like reaction time, temperature, and catalyst loading. Use ANOVA to identify significant factors. Include internal standards (e.g., deuterated analogs) in HPLC/MS workflows to normalize analytical data. Replicate reactions across ≥3 independent batches to assess reproducibility .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Use principal component analysis (PCA) for multi-parametric toxicity profiling .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous or organic reaction conditions?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. For spills, neutralize acidic/basic residues with sodium bicarbonate or citric acid. Avoid inhalation/contact by using closed systems (e.g., Schlenk lines). Refer to GHS-compliant SDS for hazard-specific first aid (e.g., eye irrigation with 0.9% saline for exposure) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。